An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine: Properties and Applications
An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine: Properties and Applications
This guide provides a comprehensive technical overview of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, a key building block in the synthesis of modified oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this versatile molecule, with a focus on the causality behind experimental choices and protocols.
Introduction: A Strategically Modified Nucleoside
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a synthetically modified ribonucleoside designed for incorporation into oligonucleotides. Its structure is strategically engineered with three key protective and functional groups, each serving a distinct and critical purpose in the context of solid-phase oligonucleotide synthesis and post-synthetic modification.
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization and ensuring directional chain extension during synthesis.[1] Its bulky nature selectively favors reaction at the more accessible 5'-hydroxyl position.[1] The release of the orange-colored DMT cation upon acidic treatment also provides a convenient method for monitoring coupling efficiency.[2]
-
N4-Benzoyl (Bz) group: The exocyclic amine of the adenine base is protected by the base-labile benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite activation and coupling steps of oligonucleotide synthesis.[3]
-
2'-O-propargyl group: This functional group is the cornerstone of this molecule's utility in post-synthetic modification. The terminal alkyne serves as a versatile handle for "click" chemistry, most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This allows for the covalent attachment of a wide array of functionalities, such as fluorescent dyes, quenchers, and targeting ligands, to the oligonucleotide after its synthesis.[4]
The strategic combination of these groups makes N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine a valuable tool for creating functionally enhanced oligonucleotides for therapeutic, diagnostic, and materials science applications. It is classified as an adenosine analog and finds utility in the fields of oligonucleotides and nucleoside analog research.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is essential for its effective handling, storage, and application.
Core Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C41H37N5O7 | [7] |
| Molecular Weight | 711.76 g/mol | [7] |
| CAS Number | 171486-51-4 | [7][8] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥95% | [7] |
Solubility Profile
Protected nucleosides like N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine exhibit a distinct solubility profile due to the presence of both polar (ribose, nucleobase) and non-polar (DMT, benzoyl) moieties.
-
High Solubility: The compound is highly soluble in common organic solvents used in oligonucleotide synthesis and purification, such as acetonitrile, dichloromethane, chloroform, and ethyl acetate.[9]
-
Low Solubility: It is generally poorly soluble in water.[8][9] One source indicates a solubility of less than 1 mg/mL.[8]
-
Practical Implications: The high solubility in anhydrous acetonitrile is critical for its use in automated solid-phase synthesis, where it is typically dissolved to a concentration of 0.1 M.[10] The differential solubility between polar and non-polar solvents is exploited during purification, often using slurry washes to remove impurities.[9] For instance, a mixture of acetonitrile and water can be optimized to wash away polar impurities while leaving the desired product undissolved.[9]
Stability and Storage
Proper storage is crucial to maintain the integrity of this complex molecule.
-
Solid State: As a powder, it should be stored at -20°C for long-term stability, where it can be stable for up to three years.[8]
-
In Solution: When dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[8]
-
General Handling: The phosphoramidite form of this nucleoside must be handled under anhydrous conditions to prevent hydrolysis. It is recommended to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[10] The 2'-O-alkyl modification, in general, has been shown to enhance the nuclease stability of oligonucleotides.[11]
Spectroscopic Properties
-
UV-Vis Spectroscopy: The molecule is expected to have a maximum absorbance (λmax) characteristic of N-benzoyl adenosine derivatives. The benzoyl group significantly alters the UV spectrum compared to unmodified adenosine.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will be complex but will feature characteristic signals for the DMT group (aromatic protons between 6.8-7.4 ppm and methoxy protons around 3.7 ppm), the benzoyl group (aromatic protons between 7.5-8.1 ppm), the adenosine base (protons H-2 and H-8), the ribose sugar protons, and the propargyl group (a terminal alkyne proton signal).
-
¹³C NMR: The carbon spectrum will show a large number of signals corresponding to the many carbon atoms in the molecule. Key resonances will include those from the DMT, benzoyl, adenosine, ribose, and propargyl moieties. The chemical shifts will be influenced by the various protecting groups.
-
Synthesis and Purification
The synthesis of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine involves a multi-step process starting from adenosine, requiring careful protection and deprotection strategies.
Synthetic Strategy
A common synthetic route involves the following key transformations:
-
Protection of the 5'-hydroxyl and N4-amino groups: Typically, the 5'-hydroxyl is protected with the DMT group, and the N4-amino group is protected with the benzoyl group.
-
Regioselective 2'-O-alkylation: The introduction of the propargyl group at the 2'-hydroxyl position is a critical step. A method for the regioselective introduction of a 2'-O-propargyl group directly onto 5'-DMT-N-protected-nucleosides has been described.[12] This procedure utilizes propargyl bromide in the presence of sodium hydride and a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in an anhydrous solvent such as dimethylformamide (DMF).[12] This reaction can produce a mixture of 2'- and 3'-O-alkylated isomers, which then require chromatographic separation.[12]
Caption: Synthetic workflow for N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
Purification
Purification is typically achieved using silica gel column chromatography.[9] The choice of solvent system is critical for achieving good separation of the desired 2'-O-propargyl isomer from the 3'-O-propargyl isomer and other reaction byproducts. A gradient elution system is often employed.[9]
Applications in Oligonucleotide Synthesis and Modification
The primary application of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is as a phosphoramidite building block for the automated solid-phase synthesis of modified oligonucleotides.
Incorporation into Oligonucleotides
The nucleoside is first converted into its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. This phosphoramidite is then used in standard automated solid-phase synthesis cycles.
Experimental Protocol: Automated Solid-Phase Synthesis
-
Phosphoramidite Preparation: Allow the vial containing the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite to equilibrate to room temperature. Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M. Install on an appropriate port of the DNA/RNA synthesizer.[10]
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition.[10]
-
Detritylation: The acid-labile 5'-O-DMT group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1]
-
Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites, a longer coupling time may be required to ensure high efficiency.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
Caption: The four-step automated oligonucleotide synthesis cycle.
Post-Synthesis Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage and Base/Phosphate Deprotection:
-
Standard Method: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.[12] This cleaves the oligonucleotide from the support and removes the N4-benzoyl and cyanoethyl phosphate protecting groups.[9][12]
-
Fast Deprotection (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10-15 minutes.[11][12] Caution: When using AMA with oligonucleotides containing N4-benzoyl-cytidine, a side reaction can lead to the formation of N4-methyl-cytidine.[12] While this is less of a concern for adenosine, it is a factor to consider in mixed-base oligonucleotides.
-
-
DMT Group Removal: If the oligonucleotide was synthesized "DMT-on" for purification purposes, the final DMT group is removed by treatment with an aqueous acid solution, such as 80% acetic acid.[13]
"Click" Chemistry Modification
The 2'-O-propargyl group enables post-synthetic modification via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC "Click" Reaction
-
Oligonucleotide Preparation: Dissolve the purified 2'-O-propargyl-modified oligonucleotide in nuclease-free water or buffer to a concentration of 100-200 µM.[3]
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., dye-azide, biotin-azide) in water or a suitable co-solvent like DMSO.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in nuclease-free water.[3]
-
A Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to improve reaction efficiency and prevent catalyst degradation.[3][14]
-
-
Reaction Setup:
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.[3]
-
Purification: The final oligonucleotide conjugate can be purified by desalting, HPLC, or other appropriate chromatographic methods to remove excess reagents.[3]
Caption: Schematic of the CuAAC "click" reaction on a 2'-O-propargyl oligonucleotide.
Conclusion
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a meticulously designed molecule that serves as a powerful tool in the field of nucleic acid chemistry. Its orthogonal protecting groups allow for its seamless integration into standard solid-phase oligonucleotide synthesis protocols, while the strategically placed 2'-O-propargyl group opens up a world of possibilities for post-synthetic modification via robust and efficient "click" chemistry. This enables the creation of highly functionalized oligonucleotides with tailored properties for a wide range of advanced applications, from therapeutic development to sophisticated diagnostic probes.
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